molecular formula C5H6N4 B1268271 4-Amino-1-methylimidazole-5-carbonitrile CAS No. 40637-80-7

4-Amino-1-methylimidazole-5-carbonitrile

Cat. No.: B1268271
CAS No.: 40637-80-7
M. Wt: 122.13 g/mol
InChI Key: MUCJLNAYMQWOJK-UHFFFAOYSA-N
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Description

4-Amino-1-methylimidazole-5-carbonitrile is a heterocyclic organic compound with the molecular formula C5H6N4. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms.

Biochemical Analysis

Biochemical Properties

4-Amino-1-methylimidazole-5-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nucleophilic substitution reactions and oxidation processes

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes and modulate metabolic pathways, thereby impacting cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and metabolic processes. The compound’s ability to participate in nucleophilic substitution and oxidation reactions is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under specific conditions, but its degradation products can also have significant biochemical effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Understanding the threshold effects and the compound’s toxicity profile is essential for its safe application in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its biochemical activity .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding its subcellular localization is essential for elucidating its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methylimidazole-5-carbonitrile typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method is mild enough to include a variety of functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and catalysts to facilitate the cyclization process, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methylimidazole-5-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the nitrile group to form amines or other functional groups.

    Substitution: The amino and nitrile groups can participate in substitution reactions, leading to the formation of various substituted imidazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, amines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Amino-1-methylimidazole-5-carbonitrile has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1H-imidazole-5-carbonitrile
  • 5-Amino-1H-imidazole-4-carbonitrile
  • 5-Amino-4-cyanoimidazole
  • 5-Amino-4-imidazolecarbonitrile
  • 5-Cyano-4-aminoimidazole

Uniqueness

4-Amino-1-methylimidazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5-amino-3-methylimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4/c1-9-3-8-5(7)4(9)2-6/h3H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCJLNAYMQWOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201258367
Record name 4-Amino-1-methyl-1H-imidazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201258367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40637-80-7
Record name 4-Amino-1-methyl-1H-imidazole-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40637-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1-methyl-1H-imidazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201258367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-1-methyl-1H-imidazole-5-carbonitrile
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